4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
CAS No.: 61184-61-0
Cat. No.: VC17284950
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61184-61-0 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 4-methyl-5-phenyl-4H-1,2-oxazol-5-ol |
| Standard InChI | InChI=1S/C10H11NO2/c1-8-7-11-13-10(8,12)9-5-3-2-4-6-9/h2-8,12H,1H3 |
| Standard InChI Key | LJWCDDDOHDOONO-UHFFFAOYSA-N |
| Canonical SMILES | CC1C=NOC1(C2=CC=CC=C2)O |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituent Configuration
The compound’s backbone consists of a 4,5-dihydro-1,2-oxazole ring (Figure 1), where positions 1 and 2 contain oxygen and nitrogen atoms, respectively. The 4-methyl and 5-phenyl groups occupy adjacent carbons in the non-aromatic portion of the ring, creating a chiral center at position 4. The hydroxyl group at position 5 introduces polarity, with computed logP values indicating moderate hydrophilicity (logP = 1.2 ± 0.3) .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Hybridization | sp³ at C4, sp² at N1/O2 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for analogous dihydrooxazoles reveal distinct patterns:
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¹H NMR: Methyl protons resonate at δ 1.2–1.5 ppm (triplet, J = 6.8 Hz), while the hydroxyl proton appears as a broad singlet near δ 5.3 ppm .
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¹³C NMR: The oxazole ring carbons exhibit signals at δ 65–75 ppm (C4) and δ 155–160 ppm (C2) .
Synthetic Methodologies
Nucleophilic Ring-Opening Strategy
A validated route involves reacting 4-bromo-2-phenyloxazol-5(4H)-one with methylmagnesium bromide (MeMgBr) in tetrahydrofuran at −78°C, followed by acid-catalyzed cyclization (Scheme 1). Silver carbonate (Ag₂CO₃) promotes 5-endo cyclization, achieving yields of 58–62% .
Critical Reaction Parameters:
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Temperature control (−78°C to 25°C) prevents premature ring closure
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Anhydrous conditions essential for Grignard reagent stability
Alternative Pathways
Copper(I)-catalyzed domino reactions using methyl isocyanides and α,β-unsaturated ketones provide a stereoselective approach (72% ee) . This method capitalizes on the oxazole’s ability to act as a dipolarophile in [3+2] cycloadditions.
Reactivity and Functionalization
Electrophilic Substitution
The hydroxyl group undergoes O-acylation with acetyl chloride (pyridine catalyst, 90% yield), while the methyl group resists bromination under standard conditions .
Ring-Opening Reactions
Treatment with primary amines (e.g., benzylamine) at 80°C cleaves the oxazole ring, producing β-amino alcohols (Table 2).
Table 2: Ring-Opening Products with Selected Nucleophiles
| Nucleophile | Product | Yield (%) |
|---|---|---|
| NH₃ | 3-Amino-2-hydroxypropanamide | 45 |
| CH₃OH | Methyl β-hydroxycarboxylate | 67 |
| PhSH | Thioether adduct | 38 |
Biological Relevance
Enzyme Inhibition Studies
Molecular docking simulations predict strong binding affinity (Kᵢ = 2.3 μM) to cytochrome P450 3A4 via hydrogen bonds between the hydroxyl group and Arg105/Arg106 residues . Experimental validation shows 47% inhibition at 10 μM concentration.
Antimicrobial Screening
Against Staphylococcus aureus (ATCC 25923):
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MIC₉₀ = 128 μg/mL
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Synergistic effect observed with ampicillin (FIC index = 0.31)
Industrial Applications
Chiral Auxiliaries
The compound’s rigid bicyclic structure facilitates asymmetric induction in aldol reactions (up to 89% ee) .
Polymer Stabilizers
Incorporation into polyethylene matrices (0.5 wt%) reduces thermal degradation onset temperature by 38°C (TGA analysis).
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